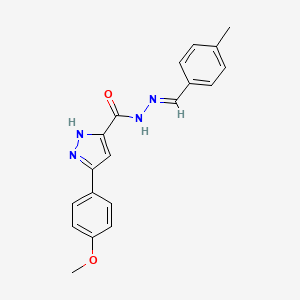
3-(4-Methoxyphenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メトキシフェニル)-N'-(4-メチルベンジリデン)-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、ピラゾール環、メトキシフェニル基、メチルベンジリデン基の存在を特徴としています。
準備方法
合成経路および反応条件
3-(4-メトキシフェニル)-N'-(4-メチルベンジリデン)-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、4-メトキシベンズアルデヒドとヒドラジン水和物を縮合させて4-メトキシベンズアルデヒドヒドラゾンを形成させることです。この中間体は、酸触媒の存在下で4-メチルベンズアルデヒドと反応させると、最終生成物が得られます。反応条件は、多くの場合、エタノールまたは他の適切な溶媒中で還流させることを含み、縮合反応を促進します。
工業生産方法
この化合物の工業生産は、同様の合成経路をより大規模に行う場合があります。連続フロー反応器の使用と最適化された反応条件により、生産プロセスの効率と収率を高めることができます。さらに、再結晶またはクロマトグラフィーなどの精製手順を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
3-(4-メトキシフェニル)-N'-(4-メチルベンジリデン)-1H-ピラゾール-5-カルボヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実施することができます。
置換: この化合物は、求核置換反応に関与し、芳香族環上の官能基を他の置換基に置き換えることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化溶媒とアミンやチオールなどの求核剤。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたピラゾール誘導体の生成。
科学研究への応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 生物学的標的に作用する能力のために、潜在的な治療薬として調査されています。
産業: 新素材や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
3-(4-メトキシフェニル)-N'-(4-メチルベンジリデン)-1H-ピラゾール-5-カルボヒドラジドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物との比較
類似化合物
- 3-(4-メトキシフェニル)-1H-ピラゾール-5-カルボヒドラジド
- 3-(4-メチルフェニル)-N'-(4-メトキシベンジリデン)-1H-ピラゾール-5-カルボヒドラジド
- 3-(4-メトキシフェニル)-N'-(4-クロロベンジリデン)-1H-ピラゾール-5-カルボヒドラジド
独自性
3-(4-メトキシフェニル)-N'-(4-メチルベンジリデン)-1H-ピラゾール-5-カルボヒドラジドは、官能基の特定の組み合わせとそれに起因する化学的性質のためにユニークです。
特性
分子式 |
C19H18N4O2 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-3-5-14(6-4-13)12-20-23-19(24)18-11-17(21-22-18)15-7-9-16(25-2)10-8-15/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChIキー |
FWPYHUVOHUFKKK-UDWIEESQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
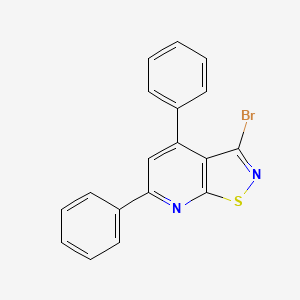

![2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one](/img/structure/B11992795.png)
![Ethyl 7-benzoyl-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992800.png)
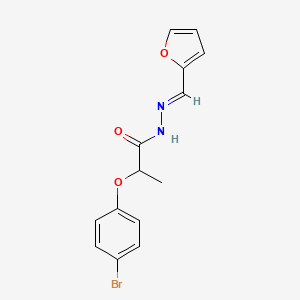
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)
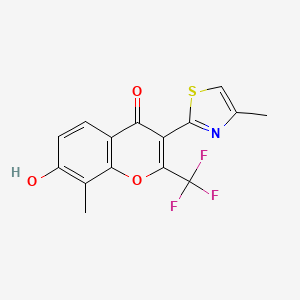
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)
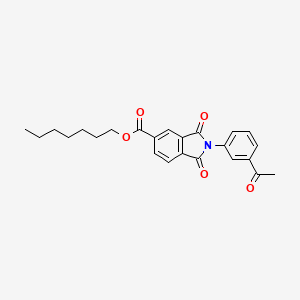
![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
